molecular formula C20H16FNO2S2 B3011334 4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide CAS No. 477869-73-1

4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide

Cat. No.: B3011334
CAS No.: 477869-73-1
M. Wt: 385.47
InChI Key: ZHYBSDYGWAGIIR-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide is a useful research compound. Its molecular formula is C20H16FNO2S2 and its molecular weight is 385.47. The purity is usually 95%.
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Biological Activity

4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide, also referred to by its CAS number 477869-73-1, is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its effectiveness and applications in various biological contexts.

The compound's molecular formula is C20H16FNO2S2C_{20}H_{16}FNO_2S_2 with a molecular weight of 385.47 g/mol. It features a nitro group, sulfide linkages, and aromatic rings, which contribute to its reactivity and biological interactions. The predicted boiling point is approximately 532.6 °C, and it has a density of about 1.34 g/cm³ .

The biological activity of this compound primarily revolves around its interaction with specific cellular pathways:

  • Target Interactions : The compound is known to interact with various proteins involved in signaling pathways, particularly those related to cancer progression and cell proliferation.
  • Wnt/β-catenin Pathway : Similar compounds have been shown to influence the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin, which is crucial for regulating gene transcription and cellular adhesion.

Biological Activity

Research findings indicate that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound can selectively decrease the viability of Wnt-dependent cancer cells while having minimal effects on normal human cells. This selectivity suggests potential therapeutic applications in targeting specific cancer types.
  • Enzyme Interaction : The compound may also interact with enzymes crucial for metabolic processes, potentially affecting drug metabolism and efficacy .

Case Studies

Several case studies have explored the biological implications of this compound:

  • Cell Viability Assays : In vitro studies using various cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell proliferation rates, indicating its potential as an anticancer agent.
  • Mechanistic Studies : Further investigations into the molecular mechanisms revealed that the compound induces apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.
  • Synergistic Effects : Combination therapies involving this compound with other chemotherapeutics have shown enhanced efficacy in reducing tumor growth in preclinical models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityDecreased viability in Wnt-dependent cells
Enzyme InteractionPotential modulation of drug metabolism
Apoptosis InductionInduction of oxidative stress leading to apoptosis

Properties

IUPAC Name

4-[(4-fluorophenyl)sulfanylmethyl]-1-(4-methylphenyl)sulfanyl-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2S2/c1-14-2-7-18(8-3-14)26-20-11-4-15(12-19(20)22(23)24)13-25-17-9-5-16(21)6-10-17/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYBSDYGWAGIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)CSC3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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